4-Amino-N-(1-aza-bicyclo[2.2.2]oct-3-yl)-5-iodo-2-methoxy-benzamide
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Overview
Description
4-Amino-N-(1-aza-bicyclo[222]oct-3-yl)-5-iodo-2-methoxy-benzamide is a complex organic compound that features a unique structure combining an amino group, an aza-bicyclo octane ring, an iodine atom, and a methoxy-benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(1-aza-bicyclo[2.2.2]oct-3-yl)-5-iodo-2-methoxy-benzamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the aza-bicyclo[2.2.2]octane ring: This can be achieved through the enantioselective construction of the bicyclic scaffold from an acyclic starting material.
Introduction of the iodine atom: This step often involves electrophilic iodination using reagents such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions.
Attachment of the methoxy-benzamide moiety: This can be accomplished through amide bond formation using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-(1-aza-bicyclo[2.2.2]oct-3-yl)-5-iodo-2-methoxy-benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, anhydrous conditions.
Substitution: NaOMe, KOtBu, polar aprotic solvents.
Major Products
Oxidation: Nitro derivatives.
Reduction: Deiodinated products.
Substitution: Various substituted benzamides.
Scientific Research Applications
4-Amino-N-(1-aza-bicyclo[2.2.2]oct-3-yl)-5-iodo-2-methoxy-benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Amino-N-(1-aza-bicyclo[2.2.2]oct-3-yl)-5-iodo-2-methoxy-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-N-(1-aza-bicyclo[2.2.2]oct-3-yl)-5-chloro-2-methoxy-benzamide .
- 4-Amino-N-(1-aza-bicyclo[2.2.2]oct-3-yl)-5-bromo-2-methoxy-benzamide .
Uniqueness
4-Amino-N-(1-aza-bicyclo[2.2.2]oct-3-yl)-5-iodo-2-methoxy-benzamide is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro and bromo analogs . The iodine atom’s larger size and higher polarizability can lead to different binding interactions and pharmacokinetic properties .
Properties
CAS No. |
131168-00-8 |
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Molecular Formula |
C15H20IN3O2 |
Molecular Weight |
401.24 g/mol |
IUPAC Name |
4-amino-N-(1-azabicyclo[2.2.2]octan-3-yl)-5-iodo-2-methoxybenzamide |
InChI |
InChI=1S/C15H20IN3O2/c1-21-14-7-12(17)11(16)6-10(14)15(20)18-13-8-19-4-2-9(13)3-5-19/h6-7,9,13H,2-5,8,17H2,1H3,(H,18,20) |
InChI Key |
FZPKLJVFRJJYHW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NC2CN3CCC2CC3)I)N |
Origin of Product |
United States |
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